molecular formula C14H12N4O2S B12534853 2-(Thiophen-2-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate CAS No. 651769-48-1

2-(Thiophen-2-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate

Cat. No.: B12534853
CAS No.: 651769-48-1
M. Wt: 300.34 g/mol
InChI Key: PAYHBAMJVSUALA-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate is a synthetic organic compound featuring a thiophene ethyl ester linked to a benzoate ring substituted with a tetrazole group at the para position. The ester linkage may influence hydrolytic stability and pharmacokinetics compared to amide or carboxylic acid analogs .

Properties

CAS No.

651769-48-1

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

2-thiophen-2-ylethyl 4-(2H-tetrazol-5-yl)benzoate

InChI

InChI=1S/C14H12N4O2S/c19-14(20-8-7-12-2-1-9-21-12)11-5-3-10(4-6-11)13-15-17-18-16-13/h1-6,9H,7-8H2,(H,15,16,17,18)

InChI Key

PAYHBAMJVSUALA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCOC(=O)C2=CC=C(C=C2)C3=NNN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Ammonia, ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amides, esters.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiophene and tetrazole moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of thiophene linked with tetrazoles can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .

Anticancer Properties

The anticancer potential of 2-(Thiophen-2-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate has been investigated through various in vitro studies. Compounds with similar structures have shown efficacy against human cancer cell lines, including HepG-2 (liver cancer) and A549 (lung cancer). Molecular docking studies suggest that these compounds may interact with critical enzymes involved in cancer cell proliferation, such as dihydrofolate reductase .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of thiophene derivatives. The presence of the tetrazole group enhances the compound's ability to modulate inflammatory pathways, potentially leading to therapeutic applications in treating conditions like arthritis or other inflammatory diseases .

Data Tables

Application Mechanism Reference
AntimicrobialInhibition of bacterial growth
AnticancerInteraction with dihydrofolate reductase
Anti-inflammatoryModulation of inflammatory pathways

Case Study 1: Antimicrobial Evaluation

A study conducted on similar thiophene-tetrazole derivatives demonstrated promising results against various bacterial strains. The synthesized compounds were tested for their Minimum Inhibitory Concentration (MIC), revealing that certain derivatives exhibited MIC values comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro assays on HepG-2 and A549 cell lines showed that the compound significantly reduced cell viability at low concentrations. Molecular docking simulations indicated strong binding affinities to key targets involved in cancer metabolism, supporting the hypothesis of its anticancer activity .

Case Study 3: Anti-inflammatory Assessment

In another study, the anti-inflammatory effects were evaluated using animal models of inflammation. The results indicated a marked reduction in inflammatory markers following treatment with thiophene-based compounds, suggesting their potential use in therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 2-(Thiophen-2-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate with structurally related compounds from the evidence, focusing on key functional groups and substituents:

Compound Name / ID Key Structural Features Functional Groups Present Notable Properties/Applications Reference
Target Compound Thiophene ethyl ester + tetrazole benzoate Ester, tetrazole, thiophene Hypothesized bioisosteric potential N/A
2-[4-(2H-Tetrazol-5-yl)phenoxy]-5-chloro-3-fluoropyridine Tetrazole phenoxy + pyridine Tetrazole, halogen (Cl, F), pyridine Likely high polarity, enzyme interaction
Ethyl 2-[2-arylamino-4-(thiophen-2-yl)thiazol-5-yl] acetates Thiophene + thiazole + ester Thiophene, thiazole, ester Anti-inflammatory activity (carrageenan model)
2-(Diethylamine)ethyl 4-(2-(2-methyl-5-nitro-1H-imidazole-1-yl)acetamide)benzoate Imidazole + benzoate ester + amide Ester, amide, imidazole, nitro Hypsochromic UV shift (λmax = 270 nm)
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate Thiadiazole + triazole + sodium carboxylate Thiadiazole, triazole, carboxylate High intermolecular interaction energy

Key Comparative Insights

Tetrazole vs. Other Heterocycles

  • The tetrazole group in the target compound offers stronger acidity (pKa ~4.5) compared to imidazole (pKa ~14) or triazole, enhancing hydrogen-bonding capacity and solubility. This property is critical for mimicking carboxylic acids in drug design .
  • In contrast, imidazole derivatives (e.g., ) exhibit hypsochromic UV shifts due to nitro substituents, indicating distinct electronic environments .

Ester Linkage Stability The benzoate ester in the target compound may hydrolyze faster than amide-linked analogs (e.g., ’s acetamide derivatives) but slower than methacrylate esters (). Ethyl 4-(dimethylamino) benzoate in demonstrated superior reactivity and physical properties compared to methacrylate esters, suggesting that substituents on the benzoate ring critically modulate stability .

Thiophene vs. Compounds with thiophene-thiazole motifs () showed anti-inflammatory activity, implying biological relevance for this moiety . Halogenated pyridine analogs () may exhibit higher polarity and metabolic stability but lack the thiophene’s electronic effects .

Biological and Physical Properties

  • Sodium carboxylate derivatives () demonstrated elevated intermolecular interaction energies, likely due to ionic interactions. The target compound’s tetrazole could achieve similar effects via hydrogen bonding .
  • UV-Vis spectral data () highlight substituent-induced electronic shifts, suggesting the target compound’s tetrazole may redshift absorption compared to nitroimidazole derivatives .

Biological Activity

2-(Thiophen-2-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate is a synthetic compound that combines the thiophene and tetrazole moieties, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring attached to an ethyl group, which is further linked to a benzoate moiety substituted with a tetrazole ring. The presence of the tetrazole group is significant as it can mimic carboxylate functionalities, allowing for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. The tetrazole ring enhances its binding affinity to target sites due to its ability to form hydrogen bonds and ionic interactions.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in metabolic pathways, possibly affecting processes such as inflammation and cell proliferation.
  • Receptor Modulation : It may act as a ligand for various receptors, influencing signaling pathways associated with pain, inflammation, and other physiological responses.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have demonstrated that derivatives containing the tetrazole moiety possess significant antimicrobial properties against various bacterial and fungal strains. For example, compounds with similar structures have shown Minimum Inhibitory Concentrations (MICs) in the low micromolar range against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The compound's mechanism of inhibiting specific kinases has been linked to reduced cell viability in cancer cell lines. Research has indicated that tetrazole derivatives can induce apoptosis in tumor cells, making them candidates for further development in cancer therapy .
  • Anti-inflammatory Effects : The modulation of inflammatory pathways through enzyme inhibition suggests potential applications in treating inflammatory diseases. Compounds with similar structures have been shown to reduce pro-inflammatory cytokine production in vitro .

Case Studies

Several studies have focused on the biological activity of tetrazole-containing compounds:

  • Study on Antimicrobial Efficacy : A study reported that a series of tetrazole derivatives exhibited potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 0.5 to 4 µg/mL. The structure–activity relationship (SAR) indicated that modifications at specific positions on the aromatic rings significantly influenced their efficacy .
  • Cancer Cell Line Testing : In vitro assays using breast cancer cell lines demonstrated that certain analogs of this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells, suggesting potential for use in targeted cancer therapies .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of similar compounds:

Activity TypeCompound StructureMIC/IC50 ValuesReference
AntimicrobialTetrazole derivatives0.5 - 4 µg/mL
AnticancerAnalogous compoundsIC50 ~ 10 µM
Anti-inflammatoryVarious tetrazole derivativesVariable

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